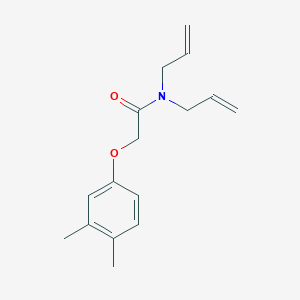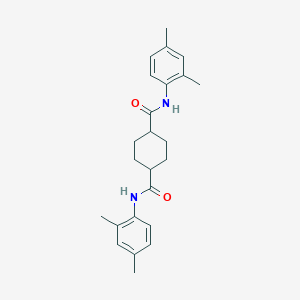![molecular formula C21H23N3O2S B250165 2-({[(cyclohexylcarbonyl)amino]carbothioyl}amino)-N-phenylbenzamide](/img/structure/B250165.png)
2-({[(cyclohexylcarbonyl)amino]carbothioyl}amino)-N-phenylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(Cyclohexylcarbonyl)carbamothioyl]amino}-N-phenylbenzamide is a complex organic compound that features a benzamide core with a cyclohexylcarbonyl and carbamothioyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(cyclohexylcarbonyl)amino]carbothioyl}amino)-N-phenylbenzamide typically involves multiple steps:
-
Formation of the Benzamide Core: : The initial step involves the formation of the benzamide core. This can be achieved by reacting aniline with benzoyl chloride in the presence of a base such as pyridine.
-
Introduction of the Cyclohexylcarbonyl Group: : The next step involves the introduction of the cyclohexylcarbonyl group. This can be done by reacting the benzamide with cyclohexylcarbonyl chloride in the presence of a base like triethylamine.
-
Addition of the Carbamothioyl Group: : The final step is the addition of the carbamothioyl group. This can be achieved by reacting the intermediate product with thiourea under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents and solvents, and employing continuous flow reactors to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the carbamothioyl group. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
-
Reduction: : Reduction reactions can occur at the carbonyl groups. Typical reducing agents include sodium borohydride and lithium aluminum hydride.
-
Substitution: : The aromatic ring in the benzamide core can undergo electrophilic substitution reactions. Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine in the presence of iron(III) chloride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Halogenated or nitrated benzamides.
Scientific Research Applications
Chemistry
In chemistry, 2-({[(cyclohexylcarbonyl)amino]carbothioyl}amino)-N-phenylbenzamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development, particularly in targeting diseases where enzyme regulation is crucial.
Medicine
In medicine, the compound is explored for its potential therapeutic properties. Its structure suggests it could be used in designing drugs for treating conditions like cancer, inflammation, and bacterial infections.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-({[(cyclohexylcarbonyl)amino]carbothioyl}amino)-N-phenylbenzamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity. This inhibition can occur through various pathways, including competitive inhibition, where the compound competes with the natural substrate of the enzyme.
Comparison with Similar Compounds
Similar Compounds
N-phenylbenzamide: Lacks the cyclohexylcarbonyl and carbamothioyl groups, making it less reactive.
Carbamothioylbenzamide: Lacks the cyclohexylcarbonyl group, which impacts its stability and reactivity.
Uniqueness
2-{[(Cyclohexylcarbonyl)carbamothioyl]amino}-N-phenylbenzamide is unique due to the presence of both cyclohexylcarbonyl and carbamothioyl groups. These groups enhance its reactivity and potential for functionalization, making it more versatile in various applications compared to similar compounds.
This detailed overview provides a comprehensive understanding of 2-({[(cyclohexylcarbonyl)amino]carbothioyl}amino)-N-phenylbenzamide, covering its synthesis, reactions, applications, and unique properties
Properties
Molecular Formula |
C21H23N3O2S |
|---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
2-(cyclohexanecarbonylcarbamothioylamino)-N-phenylbenzamide |
InChI |
InChI=1S/C21H23N3O2S/c25-19(15-9-3-1-4-10-15)24-21(27)23-18-14-8-7-13-17(18)20(26)22-16-11-5-2-6-12-16/h2,5-8,11-15H,1,3-4,9-10H2,(H,22,26)(H2,23,24,25,27) |
InChI Key |
WLYBNFDLBCMKSL-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C(=O)NC(=S)NC2=CC=CC=C2C(=O)NC3=CC=CC=C3 |
Canonical SMILES |
C1CCC(CC1)C(=O)NC(=S)NC2=CC=CC=C2C(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(1-bromo-2-naphthyl)oxy]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B250084.png)
![N-(2-furoyl)-N'-[2-(4-morpholinylcarbonyl)phenyl]thiourea](/img/structure/B250085.png)
![N-(2-furoyl)-N'-[2-(1-pyrrolidinylcarbonyl)phenyl]thiourea](/img/structure/B250086.png)
![2-(3,4-dimethylphenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B250089.png)

![2-(3,4-dimethylphenoxy)-N-(2-{[(3,4-dimethylphenoxy)acetyl]amino}ethyl)acetamide](/img/structure/B250092.png)
![N-{4-[(allylamino)sulfonyl]phenyl}-4-chlorobenzamide](/img/structure/B250094.png)
![N-{4-[(allylamino)sulfonyl]phenyl}-2-(2-isopropylphenoxy)acetamide](/img/structure/B250095.png)
![N-[[4-(benzylsulfamoyl)phenyl]carbamothioyl]furan-2-carboxamide](/img/structure/B250096.png)
![N-allyl-N'-[(4-methoxyphenyl)acetyl]thiourea](/img/structure/B250099.png)


![Tert-butyl 4-{[(3-bromo-4-methylbenzoyl)amino]carbonothioyl}-1-piperazinecarboxylate](/img/structure/B250106.png)
![tert-butyl 4-{[([1,1'-biphenyl]-4-ylcarbonyl)amino]carbothioyl}-1-piperazinecarboxylate](/img/structure/B250107.png)
